N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide
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Overview
Description
N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a synthetic compound that belongs to the class of oxalamides. This compound features a 2-chlorophenyl group and a 2-methyl-1H-imidazol-1-yl group attached to an oxalamide backbone. The presence of the imidazole ring imparts significant biological activity to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Imidazole Intermediate:
Attachment of the 2-chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the imidazole intermediate.
Formation of the Oxalamide Backbone: The final step involves the reaction of the substituted imidazole with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines or reduced oxalamide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction disrupts essential biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer agent containing an imidazole moiety.
Uniqueness
N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is unique due to its specific combination of a chlorophenyl group and an imidazole ring attached to an oxalamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-10-16-6-8-19(10)9-7-17-13(20)14(21)18-12-5-3-2-4-11(12)15/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUDOCOKFCUZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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